molecular formula C8H14N2 B8783804 1-(ethylamino)cyclopentanecarbonitrile CAS No. 22912-30-7

1-(ethylamino)cyclopentanecarbonitrile

Cat. No.: B8783804
CAS No.: 22912-30-7
M. Wt: 138.21 g/mol
InChI Key: UKCQYJUOURCGSD-UHFFFAOYSA-N
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Description

1-(Ethylamino)cyclopentanecarbonitrile (systematic IUPAC name: 1-(ethylamino)cyclopentane-1-carbonitrile) is a cyclopentane-derived nitrile compound featuring an ethylamino substituent on the cyclopentane ring. Its molecular formula is C₈H₁₃N₂, with a structure combining a nitrile group (-C≡N) and a secondary amine (-NH-CH₂CH₃) at the 1-position of the cyclopentane scaffold.

Properties

CAS No.

22912-30-7

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

1-(ethylamino)cyclopentane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-10-8(7-9)5-3-4-6-8/h10H,2-6H2,1H3

InChI Key

UKCQYJUOURCGSD-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCC1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylamino)cyclopentanecar

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(ethylamino)cyclopentanecarbonitrile with its analogs:

Compound Name Substituent(s) Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
This compound -NHCH₂CH₃ C₈H₁₃N₂ 137.21 Hypothesized enhanced solubility due to amine group; potential bioactivity uncharacterized in evidence.
1-(4-Fluorophenyl)cyclopentanecarbonitrile 4-Fluorophenyl C₁₂H₁₂FN 189.23 Registered under CAS 83706-50-7; used in synthetic intermediates .
1-(2-Nitrophenyl)cyclopentanecarbonitrile 2-Nitrophenyl C₁₂H₁₂N₂O₂ 216.24 Exhibits nitro group reactivity; potential precursor for aromatic amines .
1-(4-Aminophenyl)cyclopentanecarbonitrile 4-Aminophenyl C₁₂H₁₄N₂ 186.25 CAS 115279-73-7; amino group may confer binding affinity to biological targets .
1-Ethylcyclopentane-1-carbonitrile Ethyl C₈H₁₃N 123.20 Simpler alkyl substituent; collision cross-section data available (CID 12859571) .

Key Observations:

  • Electronic Effects: The ethylamino group in the target compound introduces both electron-donating (amine) and polar (nitrile) characteristics, which may enhance solubility compared to lipophilic aryl-substituted analogs like 1-(4-fluorophenyl)cyclopentanecarbonitrile .
  • Reactivity: Nitro-substituted derivatives (e.g., 1-(2-nitrophenyl)cyclopentanecarbonitrile) are likely more reactive in reduction or substitution reactions due to the electron-withdrawing nitro group, whereas the ethylamino group could participate in hydrogen bonding or serve as a protonation site in biological environments .

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